1-(4-Fluoro-benzenesulfonyl)-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester
Overview
Description
1-(4-Fluoro-benzenesulfonyl)-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester is a synthetic organic compound characterized by the presence of both fluorinated aromatic rings and a pyrrole core
Preparation Methods
The synthesis of 1-(4-Fluoro-benzenesulfonyl)-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorinated Phenyl Groups: This step involves the use of fluorinated benzene derivatives, which can be introduced via electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-Fluoro-benzenesulfonyl)-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings, where nucleophiles replace the fluorine atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Hydrolysis Conditions: Aqueous acid or base.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and carboxylic acids.
Scientific Research Applications
1-(4-Fluoro-benzenesulfonyl)-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-benzenesulfonyl)-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The fluorinated aromatic rings enhance its binding affinity through hydrophobic interactions and halogen bonding. The sulfonyl group can act as a hydrogen bond acceptor, further stabilizing the compound’s interaction with its target. The pyrrole core provides a rigid scaffold that positions the functional groups optimally for interaction with the target.
Comparison with Similar Compounds
1-(4-Fluoro-benzenesulfonyl)-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester can be compared with similar compounds such as:
1-(4-Chloro-benzenesulfonyl)-5-(4-chloro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester: This compound has chlorine atoms instead of fluorine, which affects its reactivity and binding properties.
1-(4-Methyl-benzenesulfonyl)-5-(4-methyl-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester: The presence of methyl groups instead of fluorine alters the compound’s hydrophobicity and steric interactions.
1-(4-Nitro-benzenesulfonyl)-5-(4-nitro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester: The nitro groups introduce electron-withdrawing effects, impacting the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its combination of fluorinated aromatic rings and a sulfonyl-pyrrole core, which imparts distinct physicochemical properties and biological activities.
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-1-(4-fluorophenyl)sulfonylpyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO4S/c1-2-26-19(23)14-11-18(13-3-5-15(20)6-4-13)22(12-14)27(24,25)17-9-7-16(21)8-10-17/h3-12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOMJZKOOZUSCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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